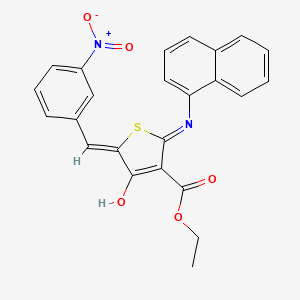![molecular formula C21H21NO3 B3721152 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721152.png)
2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione
Übersicht
Beschreibung
2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione, also known as MPAC, is a chemical compound that has been widely studied for its potential applications in medical research. This compound belongs to the class of cyclohexanedione derivatives and has been found to have various biological properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways in cells. 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione has also been found to reduce oxidative stress and lipid peroxidation in cells. In animal studies, 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione has been shown to have anti-tumor effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione is its potential as a lead compound for drug development. Its various biological properties make it a promising candidate for the development of drugs for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. However, one of the limitations of 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione is its low solubility in water, which could affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione. One area of interest is the development of more efficient synthesis methods for 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione and its derivatives. Another area of research is the elucidation of the mechanism of action of 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione and its potential targets in cells. Additionally, further studies are needed to investigate the in vivo efficacy and safety of 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione in animal models. Finally, the potential of 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione as a lead compound for the development of drugs for the treatment of various diseases should be explored further.
Wissenschaftliche Forschungsanwendungen
2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione has been extensively studied for its potential applications in medical research. It has been found to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. 2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[N-(2-methoxyphenyl)-C-methylcarbonimidoyl]-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14(22-17-10-6-7-11-20(17)25-2)21-18(23)12-16(13-19(21)24)15-8-4-3-5-9-15/h3-11,16,23H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRAOLQWFIOWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1OC)C2=C(CC(CC2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}](/img/structure/B3721072.png)
![3-[2-(3-bromophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721079.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B3721100.png)
![N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B3721102.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3721109.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-3,5-diphenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B3721113.png)
![2-[(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3721121.png)
![2-{[(2,5-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721126.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3721140.png)
![5-{[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3721150.png)

![N-{5-[(2-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B3721170.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3721182.png)
![2-[1-(benzylamino)ethylidene]-1,3-cyclohexanedione](/img/structure/B3721186.png)